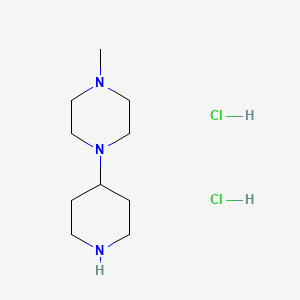

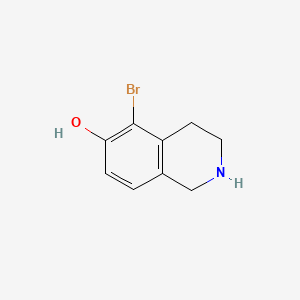

5-Bromo-1,2,3,4-tetrahydroisoquinolin-6-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Bromo-1,2,3,4-tetrahydroisoquinolin-6-ol is a brominated derivative of tetrahydroisoquinoline . It is a structural motif of various natural products and therapeutic lead compounds .

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives has been a topic of considerable research interest . Traditional approaches to the synthesis of C(1)-substituted tetrahydroisoquinolines include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of tetrahydroisoquinoline with various nucleophiles have been explored .Molecular Structure Analysis

The molecular structure of 5-Bromo-1,2,3,4-tetrahydroisoquinolin-6-ol is characterized by a bromine atom attached to the 5th carbon of the tetrahydroisoquinoline ring .Chemical Reactions Analysis

Various multicomponent reactions for the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines have been reported . In particular, reactions involving isomerization of iminium intermediate (exo/endo isomerization) are highlighted .Applications De Recherche Scientifique

Isolation from Red Algae and Semi-Synthesis : A study found new bromophenols and brominated tetrahydroisoquinolines, including variants of 5-Bromo-1,2,3,4-tetrahydroisoquinolin-6-ol, isolated from the red alga Rhodomela confervoides. These compounds were obtained from an ethanolic extract and characterized using spectroscopic and chemical methods, including HRMS and 2D NMR data. This research suggests potential bioactive properties of these compounds derived from marine sources (Ma et al., 2007).

Synthesis of Pyrrolo[2,1-a]isoquinolines : Another study demonstrated the reaction of a derivative of 5-Bromo-1,2,3,4-tetrahydroisoquinoline with activated alkynes to create stable tetrahydropyrrolo[2,1-a]isoquinolin-4-ium ylides. This process enabled the production of substituted dihydropyrrolo[2,1-a]isoquinolines, indicating its utility in synthesizing complex organic compounds (Voskressensky et al., 2010).

Reductive Amination Synthesis : Research on the synthesis of bromo-tetrahydroisoquinolines through lithiation, formylation, and reductive amination of certain tert-butylamines was reported. This method highlights a convenient approach to synthesize derivatives of 5-Bromo-1,2,3,4-tetrahydroisoquinolin-6-ol (Zlatoidský & Gabos, 2009).

Orientations Futures

The future directions in the research of 5-Bromo-1,2,3,4-tetrahydroisoquinolin-6-ol and its derivatives could involve the development of novel tetrahydroisoquinoline analogs with potent biological activity . Additionally, new and environmentally friendly methods for the synthesis of tetrahydroisoquinoline derivatives are on the rise .

Propriétés

IUPAC Name |

5-bromo-1,2,3,4-tetrahydroisoquinolin-6-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c10-9-7-3-4-11-5-6(7)1-2-8(9)12/h1-2,11-12H,3-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFDNRXLBPRJXON-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C(=C(C=C2)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-1,2,3,4-tetrahydroisoquinolin-6-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Fluoro-1-(triisopropylsilyl)-4-((trimethylsilyl) ethynyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B580772.png)

![7-Benzyl-4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B580773.png)

![4-(3-Oxo-1,4-diazaspiro[4.4]non-2-yl)benzonitrile](/img/structure/B580787.png)

![4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B580790.png)